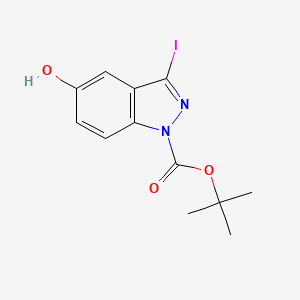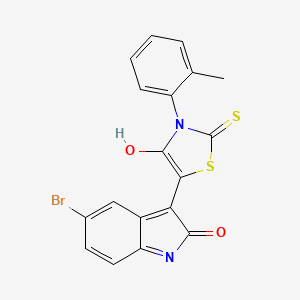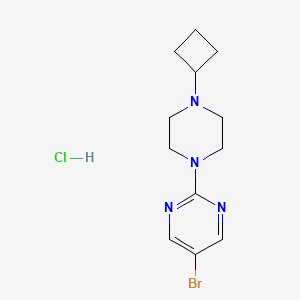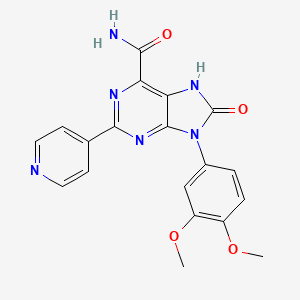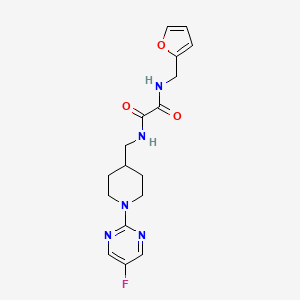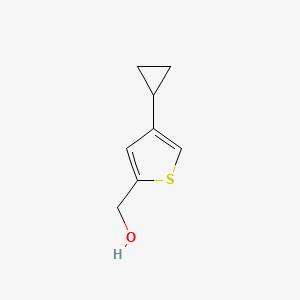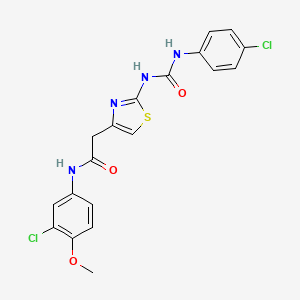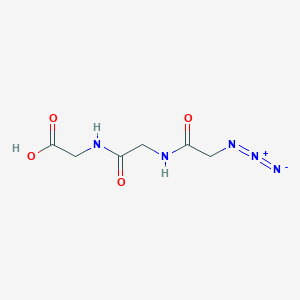
MeO-PEG-alkyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MeO-PEG-alkyne, also known as alpha-Methoxy-omega-propargylacetamido poly(ethylene glycol), is a click chemistry reagent containing an alkyne group . It is used for research purposes .
Synthesis Analysis
The synthesis of poly (ethylene glycol) (PEG) with multiple alkyne groups distributed along the polymer chain is achieved by the monomer-activated anionic ring-opening copolymerization (AROP) of ethylene oxide (EO) with glycidyl propargyl ether (GPgE) . Notably, no protection of the alkyne unit is required owing to the mild reaction conditions .
Molecular Structure Analysis
The molecular structure of MeO-PEG-alkyne is characterized by the presence of an alkyne group . The molecular weight of MeO-PEG-alkyne is approximately 750 Da .
Physical And Chemical Properties Analysis
Alkynes, including MeO-PEG-alkyne, have slightly higher boiling points compared to alkanes and alkenes . They are also characterized by their nonpolar nature due to slight solubility in polar solvents and insolubility in water . Alkynes dissolve in organic solvents .
Applications De Recherche Scientifique
Click Chemistry and Bioconjugation
MeO-PEG-alkyne: is a versatile click chemistry reagent. Click chemistry refers to efficient, selective reactions that yield stable products. Researchers use this compound for bioconjugation, where it serves as a linker to connect biomolecules (such as proteins, nucleic acids, or lipids) with high specificity . The alkyne group in MeO-PEG-alkyne readily reacts with azides (e.g., N3-Gly-Gly-Gly-OH) via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Polymer Synthesis and Functionalization
MeO-PEG-alkyne: plays a crucial role in dithiol-yne polymerization. This technique allows the formation of cross-linked polymer networks and post-polymerization functionalizations. Researchers have used it to create comb polymers with poly(ethylene glycol) (PEG) side chains. These comb polymers exhibit diverse thermal and mechanical properties, making them valuable in liquid-crystalline polymers, textiles, drug delivery, and surface modifiers .
Structured Protein Linkers
Engineered fusion proteins often require structured linkers to connect functional polypeptides. MeO-PEG-alkyne can serve as a linker, allowing precise control over the separation distance between functional units. By incorporating this compound, researchers enhance epitope accessibility and binding avidity in fusion proteins .
Drug Delivery Systems
PEGylation (attachment of PEG chains) improves drug delivery systems. MeO-PEG-alkyne can be functionalized with specific ligands or payloads, enabling targeted drug delivery. Its biocompatibility, water solubility, and ease of modification make it an attractive choice for drug conjugates .
Bioorthogonal Labeling and Imaging
The bioorthogonal nature of the azide-alkyne click reaction allows specific labeling of biomolecules in complex biological systems. Researchers use MeO-PEG-alkyne to introduce azide groups into proteins or cells. Subsequent click reactions with fluorescent or radiolabeled alkyne probes enable precise imaging and tracking of cellular processes .
Propriétés
IUPAC Name |
2-[[2-[(2-azidoacetyl)amino]acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O4/c7-11-10-2-5(13)8-1-4(12)9-3-6(14)15/h1-3H2,(H,8,13)(H,9,12)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMMEZNHAILDJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(=O)O)NC(=O)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2598286.png)
![2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2598287.png)
![2-(4-fluorophenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2598288.png)
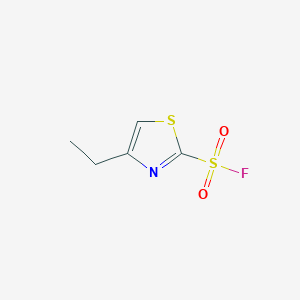
![(1S)-1-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2598290.png)
